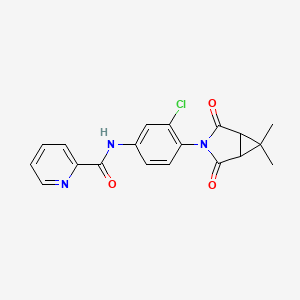

VU0410425

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C19H16ClN3O3 |

|---|---|

Poids moléculaire |

369.8 g/mol |

Nom IUPAC |

N-[3-chloro-4-(6,6-dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)phenyl]pyridine-2-carboxamide |

InChI |

InChI=1S/C19H16ClN3O3/c1-19(2)14-15(19)18(26)23(17(14)25)13-7-6-10(9-11(13)20)22-16(24)12-5-3-4-8-21-12/h3-9,14-15H,1-2H3,(H,22,24) |

Clé InChI |

CEQFGBDWPIJQAJ-UHFFFAOYSA-N |

SMILES canonique |

CC1(C2C1C(=O)N(C2=O)C3=C(C=C(C=C3)NC(=O)C4=CC=CC=N4)Cl)C |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of VU0410425

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU0410425 is a potent and selective negative allosteric modulator (NAM) of the rat metabotropic glutamate receptor subtype 1 (mGlu1).[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on intracellular signaling pathways. The document includes quantitative data on its potency, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows. Notably, this compound exhibits a significant species-dependent difference in activity, being potent at the rat mGlu1 receptor while inactive at the human mGlu1 receptor.[1][3] This guide will delve into the molecular determinants of this species selectivity.

Core Mechanism of Action: Negative Allosteric Modulation of mGlu1

This compound functions as a negative allosteric modulator of the mGlu1 receptor. This means that it binds to a site on the receptor that is topographically distinct from the orthosteric site where the endogenous agonist, glutamate, binds. By binding to this allosteric site, this compound decreases the affinity and/or efficacy of glutamate, thereby inhibiting receptor activation.

The mGlu1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαq/11 subtype of G proteins. Upon activation by glutamate, the Gαq/11 protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), a key signaling event that mediates the physiological effects of mGlu1 activation.

As a negative allosteric modulator, this compound attenuates this signaling cascade. By inhibiting mGlu1 receptor activation, it reduces the production of IP3 and the subsequent mobilization of intracellular calcium.

Quantitative Data

The inhibitory potency of this compound on the rat mGlu1 receptor has been quantified using in vitro functional assays. The half-maximal inhibitory concentration (IC50) is a key parameter that indicates the concentration of the compound required to inhibit 50% of the maximal response.

| Compound | Target | Assay Type | Agonist | IC50 (nM) | Species | Reference |

| This compound | mGlu1 | Calcium Mobilization | Glutamate | 140 | Rat | [1][2] |

| This compound | mGlu1 | Calcium Mobilization | Glutamate | Inactive | Human | [1][3] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Cell Culture and Transfection

-

Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used for expressing recombinant GPCRs.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

-

Transfection: For transient expression of the mGlu1 receptor, HEK293 cells are seeded in 6-well plates and transfected with a plasmid encoding either rat or human mGlu1 using a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's protocol. Assays are typically performed 24-48 hours post-transfection.

Intracellular Calcium Mobilization Assay

This assay is a primary method for assessing the activity of mGlu1 receptor modulators.

-

Cell Plating: Transfected HEK293 cells are seeded into black-walled, clear-bottom 96-well plates at a density of 50,000-80,000 cells per well and allowed to adhere overnight.

-

Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6) in a buffered saline solution (e.g., Hank's Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C in the dark.

-

Compound Addition: After dye loading, the plate is washed to remove excess dye. This compound, diluted to various concentrations, is then added to the wells and incubated for a specified period (e.g., 15-30 minutes) to allow for receptor binding.

-

Agonist Stimulation and Signal Detection: The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). A baseline fluorescence reading is taken before the addition of a sub-maximal concentration (EC20 or EC80) of glutamate to stimulate the mGlu1 receptor. The change in fluorescence, indicative of the intracellular calcium concentration, is measured in real-time.

-

Data Analysis: The fluorescence response is typically measured as the peak signal intensity or the area under the curve. The data is then normalized to the response of a positive control (agonist alone) and a negative control (vehicle). The IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation using graphing software like GraphPad Prism.

Whole-Cell Patch-Clamp Electrophysiology

Electrophysiology provides a direct measure of ion channel activity modulated by mGlu1 receptor signaling.

-

Cell Preparation: Transfected HEK293 cells are plated on glass coverslips for recording.

-

Recording Setup: Coverslips are transferred to a recording chamber on the stage of an inverted microscope. The chamber is continuously perfused with an extracellular solution.

-

Pipette Preparation: Borosilicate glass pipettes are pulled to a resistance of 3-5 MΩ and filled with an intracellular solution.

-

Whole-Cell Configuration: A high-resistance seal (>1 GΩ) is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured by applying gentle suction to achieve the whole-cell configuration.

-

Voltage-Clamp Recordings: Cells are voltage-clamped at a holding potential of -70 mV. Currents are recorded in response to agonist application.

-

Drug Application: this compound and glutamate are applied to the cells via a perfusion system. The effect of this compound on the glutamate-induced current is measured.

-

Data Acquisition and Analysis: Currents are amplified, filtered, and digitized. Data is analyzed using software such as pCLAMP. The inhibition of the glutamate-induced current by this compound is quantified.

Visualizations

Signaling Pathway Diagram

Caption: Canonical signaling pathway of the mGlu1 receptor and the inhibitory effect of this compound.

Experimental Workflow Diagram

Caption: Workflow for the intracellular calcium mobilization assay to determine the potency of this compound.

Molecular Determinants of Species Selectivity

A key characteristic of this compound is its inactivity at the human mGlu1 receptor.[1][3] Research has indicated that a single amino acid difference in the seventh transmembrane domain (TM7) of the mGlu1 receptor between rats and humans is a critical determinant of this species-dependent activity. Specifically, a single nucleotide polymorphism (SNP) results in a different amino acid at this position, which likely alters the binding pocket for this compound in the human receptor, thereby preventing its inhibitory action. This highlights the importance of considering species differences in drug development and the value of human-relevant assay systems.

Conclusion

This compound is a valuable research tool for studying the physiological and pathophysiological roles of the mGlu1 receptor, particularly in rodent models. Its mechanism of action as a negative allosteric modulator of the rat mGlu1 receptor is well-characterized, primarily through the inhibition of the Gαq/11-PLC-IP3-Ca2+ signaling pathway. The pronounced species selectivity of this compound underscores the subtle but critical differences in receptor structure that can dramatically impact drug activity and emphasizes the need for careful cross-species pharmacological evaluation in the drug discovery process.

References

- 1. A novel class of succinimide-derived negative allosteric modulators of metabotropic glutamate receptor subtype 1 provides insight into a disconnect in activity between the rat and human receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A Novel Class of Succinimide-Derived Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 1 Provides Insight into a Disconnect in Activity between the Rat and Human Receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to VU0410425: A Selective Negative Allosteric Modulator of the Rat mGlu1 Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU0410425 is a potent and selective negative allosteric modulator (NAM) of the rat metabotropic glutamate receptor subtype 1 (mGlu1). Notably, this compound exhibits a remarkable species selectivity, being inactive at the human mGlu1 receptor. This characteristic makes this compound a valuable pharmacological tool for elucidating the physiological roles of mGlu1 in rodent models and for understanding the molecular determinants of allosteric modulation. This guide provides a comprehensive overview of the pharmacological data, experimental protocols, and signaling pathways associated with this compound.

Core Concepts

This compound is a succinimide-derived small molecule that acts as a negative allosteric modulator of the mGlu1 receptor.[1][2] Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand, glutamate, binds. As a NAM, this compound does not directly compete with glutamate but rather reduces the receptor's response to glutamate binding. This modulation is non-competitive, meaning that increasing concentrations of glutamate cannot overcome the inhibitory effect of the NAM.

The most striking feature of this compound is its profound species selectivity. It demonstrates potent inhibition of the rat mGlu1 receptor while showing no activity at the human ortholog.[1][2] This disconnect in activity has been attributed to differences in the amino acid sequence of the receptor's transmembrane domain, specifically at residue 757.[2]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound and its analogs, as reported in the primary literature.

Table 1: In Vitro Potency of this compound at the Rat mGlu1 Receptor

| Parameter | Value (nM) |

| IC₅₀ | 140 |

Data sourced from Cho et al., 2014.[1][2]

Table 2: Species Selectivity of this compound

| Receptor | Activity |

| Rat mGlu1 | Potent Negative Allosteric Modulator |

| Human mGlu1 | Inactive |

Data sourced from Cho et al., 2014.[1][2]

Signaling Pathways

The mGlu1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαq signaling pathway. Activation of this pathway by glutamate leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). As a negative allosteric modulator, this compound attenuates this signaling cascade in rat mGlu1 receptors.

Caption: mGlu1 Receptor Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The characterization of this compound involved several key experimental procedures. Detailed methodologies are provided below.

Fluorescence-Based Intracellular Calcium Assay

This assay was used to determine the potency of this compound as a NAM of the mGlu1 receptor.

Cell Culture and Transfection:

-

HEK293A cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Cells were transiently transfected with rat or human mGlu1 cDNA using Lipofectamine 2000 according to the manufacturer's protocol.

Assay Procedure:

-

Transfected cells were plated into 384-well black-walled, clear-bottom plates and grown overnight.

-

The growth medium was removed, and cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer (Hank's Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.

-

After incubation, the dye solution was removed, and the cells were washed with assay buffer.

-

A baseline fluorescence reading was taken using a fluorescence plate reader (e.g., FLIPR).

-

This compound or vehicle was added to the wells at various concentrations and incubated for a specified period.

-

The cells were then challenged with an EC₈₀ concentration of glutamate, and the change in fluorescence, indicative of intracellular calcium mobilization, was measured.

-

The IC₅₀ value for this compound was determined by fitting the concentration-response data to a four-parameter logistic equation.

Caption: Workflow for the Fluorescence-Based Intracellular Calcium Assay.

Electrophysiology

While the primary characterization of this compound was performed using calcium mobilization assays, electrophysiological techniques could be employed to further investigate its effects on mGlu1-mediated modulation of ion channels. A general protocol for whole-cell patch-clamp recording is outlined below.

Slice Preparation:

-

Rodents (rats or mice) are anesthetized and decapitated.

-

The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Coronal or sagittal brain slices containing the region of interest (e.g., hippocampus or cerebellum) are prepared using a vibratome.

-

Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

Recording Procedure:

-

A brain slice is transferred to a recording chamber continuously perfused with oxygenated aCSF.

-

Neurons are visualized using an upright microscope with infrared differential interference contrast optics.

-

Whole-cell patch-clamp recordings are established from individual neurons using borosilicate glass pipettes filled with an appropriate internal solution.

-

Membrane currents or voltages are recorded in response to synaptic stimulation or agonist application.

-

To assess the effect of this compound, a stable baseline of mGlu1-mediated responses (e.g., a slow inward current induced by an mGlu1 agonist like DHPG) is established.

-

This compound is then bath-applied, and the change in the mGlu1-mediated response is recorded.

Conclusion

This compound is a critical tool for the study of mGlu1 receptor pharmacology and physiology. Its unique species selectivity provides a powerful means to dissect the role of this receptor in rodent models of neurological and psychiatric disorders. The data and protocols presented in this guide offer a comprehensive resource for researchers utilizing this important compound. Further investigation into the structural basis for its species-specific activity will continue to provide valuable insights into the allosteric modulation of GPCRs.

References

In-Depth Technical Guide: VU0410425, a Selective mGluR1 Negative Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU0410425 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 1 (mGluR1). As a member of a novel class of succinimide-derived compounds, it exhibits significant inhibitory activity at the rat mGluR1, with a reported IC50 of 140 nM.[1] Notably, this compound is inactive at the human mGluR1, a characteristic that provides a valuable tool for investigating species-specific differences in the allosteric modulation of this receptor. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and the relevant signaling pathways.

Introduction to mGluR1 and Allosteric Modulation

Metabotropic glutamate receptors (mGluRs) are a class of G-protein coupled receptors (GPCRs) that play a crucial role in modulating synaptic plasticity and neuronal excitability throughout the central nervous system. mGluR1 is a Group I mGluR, which couples to Gq/11 proteins. Upon activation by glutamate, mGluR1 initiates a signaling cascade through phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This, in turn, triggers the release of intracellular calcium and the activation of protein kinase C (PKC).

Allosteric modulators offer a sophisticated approach to regulating receptor activity. Unlike orthosteric ligands that bind to the same site as the endogenous ligand (glutamate), allosteric modulators bind to a distinct, topographically separate site on the receptor. Negative allosteric modulators (NAMs) like this compound decrease the affinity and/or efficacy of the endogenous ligand, thereby dampening the receptor's response. This mechanism provides several advantages, including greater subtype selectivity and a ceiling effect that can reduce the risk of adverse effects associated with complete receptor blockade.

This compound: Quantitative Data

The following table summarizes the key in vitro pharmacological data for this compound.

| Parameter | Species | Value | Assay Type | Reference |

| IC50 | Rat mGluR1 | 140 nM | Calcium Mobilization | [1] |

| Activity | Human mGluR1 | Inactive | Calcium Mobilization | [1] |

Mechanism of Action and Signaling Pathway

This compound exerts its inhibitory effect by binding to an allosteric site within the transmembrane domain of the rat mGluR1. This binding event induces a conformational change in the receptor that reduces its ability to be activated by glutamate. The resulting attenuation of the Gq/11 signaling cascade leads to decreased production of second messengers IP3 and DAG, and consequently, a reduction in intracellular calcium mobilization.

Caption: mGluR1 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

In Vitro Calcium Mobilization Assay

This protocol describes a common method for assessing the activity of mGluR1 modulators by measuring changes in intracellular calcium concentration.

Objective: To determine the IC50 value of this compound at rat mGluR1.

Materials:

-

HEK293 cells stably expressing rat mGluR1

-

Assay buffer (e.g., HBSS supplemented with 20 mM HEPES)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

Glutamate (agonist)

-

This compound (test compound)

-

384-well black, clear-bottom microplates

-

Fluorescence plate reader with automated liquid handling

Methodology:

-

Cell Plating: Seed HEK293-rat mGluR1 cells into 384-well microplates at an appropriate density and allow them to adhere overnight.

-

Dye Loading:

-

Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in assay buffer.

-

Remove the cell culture medium and add the loading buffer to each well.

-

Incubate the plate at 37°C for 1 hour to allow for dye uptake.

-

-

Compound Preparation:

-

Prepare a concentration-response curve of this compound in assay buffer.

-

Prepare a fixed concentration of glutamate (typically the EC20 or EC80) in assay buffer.

-

-

Assay Procedure:

-

Wash the cells with assay buffer to remove excess dye.

-

Add the various concentrations of this compound to the appropriate wells and incubate for a predetermined time.

-

Place the plate in the fluorescence plate reader and initiate reading.

-

After establishing a baseline fluorescence, add the glutamate solution to all wells.

-

Continue to record the fluorescence signal to measure the change in intracellular calcium.

-

-

Data Analysis:

-

Calculate the change in fluorescence for each well.

-

Normalize the data to the response of the glutamate control (0% inhibition) and a no-glutamate control (100% inhibition).

-

Plot the normalized response against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Caption: Experimental workflow for the in vitro calcium mobilization assay.

Radioligand Binding Assay (General Protocol)

While a specific binding assay protocol for this compound is not publicly available, this general protocol outlines the principles for determining the binding affinity (Ki) of an unlabeled allosteric modulator.

Objective: To determine the Ki of a test compound at mGluR1.

Materials:

-

Cell membranes prepared from cells expressing mGluR1

-

Radiolabeled allosteric antagonist (e.g., [3H]-R214127)

-

Assay buffer (e.g., Tris-HCl with MgCl2)

-

Unlabeled test compound (e.g., this compound)

-

Non-specific binding control (a high concentration of a known mGluR1 allosteric antagonist)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Methodology:

-

Membrane Preparation: Homogenize cells expressing mGluR1 and isolate the membrane fraction through centrifugation.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled antagonist, and varying concentrations of the unlabeled test compound.

-

Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Determine the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a one-site competition binding model to determine the IC50.

-

Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Chemical Synthesis

This compound belongs to a class of succinimide-derived compounds. The general synthesis of N-phenylsuccinimides involves the reaction of succinic anhydride with a substituted aniline, followed by cyclization.

Caption: General synthetic scheme for N-phenylsuccinimides.

A plausible synthetic route to this compound would involve the reaction of succinic anhydride with an appropriately substituted aniline, followed by an acid-catalyzed cyclization to form the succinimide ring. The specific starting materials and reaction conditions would be optimized to achieve the desired product.

Pharmacokinetics

Detailed pharmacokinetic data for this compound is not currently available in the public domain. However, for succinimide derivatives in general, pharmacokinetic properties can be influenced by factors such as lipophilicity and metabolic stability. In vivo studies in rats have been conducted on other succinate-containing compounds, which have shown rapid distribution and elimination. Further studies would be required to determine the specific pharmacokinetic profile of this compound, including its bioavailability, half-life, clearance, and brain penetration.

Conclusion

This compound is a valuable research tool for the study of mGluR1. Its potency and selectivity for the rat receptor, coupled with its inactivity at the human ortholog, make it an ideal probe for elucidating the species-specific nuances of mGluR1 allosteric modulation. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to effectively utilize and further characterize this important compound in the ongoing effort to understand the therapeutic potential of mGluR1 modulation.

References

Unraveling the Species Selectivity of VU0410425: A Technical Guide for Researchers

An In-depth Examination of the Differential Activity of a Novel mGlu1 Negative Allosteric Modulator

This technical guide provides a comprehensive overview of the species selectivity of VU0410425, a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 1 (mGlu1). This compound exhibits a significant disconnect in its pharmacological activity between rodent and human mGlu1 receptors, a critical consideration for its use in preclinical research and potential therapeutic development. This document is intended for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental protocols, and visual representations of the underlying molecular mechanisms and workflows.

Core Findings: A Tale of Two Species

This compound, a succinimide-derived compound, has been identified as a potent inhibitor of the rat mGlu1 receptor. However, it is surprisingly inactive at the human mGlu1 receptor. This pronounced species selectivity presents both a challenge and an opportunity for understanding the nuanced pharmacology of mGlu1 allosteric modulation.

Quantitative Analysis of Species-Dependent Activity

The inhibitory activity of this compound on mGlu1 has been quantified using a fluorescence-based calcium mobilization assay. The half-maximal inhibitory concentration (IC50) values clearly demonstrate the stark difference in potency between the rat and human orthologs of the mGlu1 receptor.

| Compound | Species | IC50 (nM) | Fold Difference |

| This compound | Rat (rmGlu1) | 140 | >214 |

| Human (hmGlu1) | >30,000 |

Data sourced from Cho et al., 2014.[1][2][3]

This more than 200-fold difference in potency underscores the critical importance of selecting appropriate preclinical models and the potential for misleading translational outcomes if this species-specific activity is not considered.

Experimental Protocols: Deconstructing the Methodology

The species selectivity of this compound was determined through a robust in vitro functional assay. The following is a detailed description of the experimental protocol adapted from the primary literature.[1][2]

Calcium Mobilization Assay

This assay measures the ability of a compound to inhibit the increase in intracellular calcium ([Ca2+]i) triggered by the activation of Gq-coupled receptors like mGlu1.

Cell Lines:

-

Chinese Hamster Ovary (CHO) cells stably expressing either rat mGlu1 (rmGlu1) or human mGlu1 (hmGlu1).

Reagents and Materials:

-

Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.

-

Calcium-Sensitive Dye: Fluo-4 AM (acetoxymethyl ester).

-

Pluronic F-127: A non-ionic surfactant to aid in dye loading.

-

Probenecid: An organic anion transporter inhibitor to prevent dye extrusion.

-

Glutamate: The endogenous orthosteric agonist for mGlu1.

-

This compound: Test compound.

-

384-well black-walled, clear-bottom microplates.

-

Fluorescence Imaging Plate Reader (FLIPR) or equivalent instrument.

Procedure:

-

Cell Plating: Seed CHO-rmGlu1 or CHO-hmGlu1 cells into 384-well microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

-

Dye Loading:

-

Prepare a dye loading solution by dissolving Fluo-4 AM and Pluronic F-127 in assay buffer.

-

Aspirate the cell culture medium from the plates and add the dye loading solution to each well.

-

Incubate the plates for 1 hour at 37°C.

-

-

Compound Addition:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add the diluted compound to the appropriate wells of the cell plate.

-

Incubate for a predetermined time (e.g., 15 minutes) at room temperature.

-

-

Agonist Stimulation and Fluorescence Reading:

-

Prepare a solution of glutamate at a concentration that elicits a robust but submaximal response (e.g., EC80).

-

Place the cell plate into the fluorescence plate reader.

-

Initiate fluorescence reading and, after establishing a stable baseline, add the glutamate solution to all wells.

-

Continue to record the fluorescence signal for a specified period to capture the peak calcium response.

-

-

Data Analysis:

-

The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.

-

Normalize the data to the response of wells treated with vehicle (0% inhibition) and a maximal concentration of a known mGlu1 antagonist (100% inhibition).

-

Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Visualizing the Mechanisms

To facilitate a deeper understanding of the processes involved, the following diagrams illustrate the mGlu1 signaling pathway and the experimental workflow for assessing the species selectivity of this compound.

Caption: mGlu1 Receptor Signaling Pathway.

Caption: Workflow for Determining this compound Species Selectivity.

Conclusion

The marked species selectivity of this compound highlights a critical aspect of allosteric modulator development. While a potent tool for probing the function of the rat mGlu1 receptor, its lack of activity at the human ortholog necessitates careful consideration in the design and interpretation of translational studies. This technical guide provides the essential data, protocols, and conceptual frameworks to aid researchers in effectively utilizing and understanding the unique pharmacological profile of this compound. Future investigations into the structural basis of this species-dependent activity will undoubtedly provide valuable insights for the rational design of next-generation mGlu1 modulators with desired selectivity profiles.

References

A Technical Whitepaper on the Differential Activity of VU0410425 at Rat versus Human Metabotropic Glutamate Receptor 1

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth technical overview of the pharmacological characteristics of VU0410425, a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 1 (mGluR1). A significant species-dependent differential activity has been reported for this compound, exhibiting potent inhibition at the rat mGluR1 while being inactive at the human ortholog. This guide synthesizes the available quantitative data, details the experimental methodologies used for its characterization, and visualizes the pertinent signaling pathways and experimental workflows. Understanding this species disconnect is critical for the preclinical development and translation of mGluR1-targeting therapeutics.

Introduction to mGluR1 and Allosteric Modulation

Metabotropic glutamate receptors (mGluRs) are a class of G protein-coupled receptors (GPCRs) that play a crucial role in modulating synaptic plasticity and neuronal excitability throughout the central nervous system.[1] There are eight subtypes of mGluRs, which are further classified into three groups.[1] mGluR1, a member of Group I, is primarily coupled to Gαq/11 proteins.[1] Upon activation by glutamate, mGluR1 initiates a signaling cascade through phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[1] This cascade results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC), influencing a wide array of cellular processes.

Allosteric modulators offer a sophisticated approach to targeting GPCRs like mGluR1. Unlike orthosteric ligands that bind to the highly conserved glutamate binding site, allosteric modulators bind to a topographically distinct site on the receptor.[2] This can lead to greater subtype selectivity and a more nuanced modulation of receptor function. Negative allosteric modulators (NAMs) are compounds that decrease the response of the receptor to the endogenous agonist.

Quantitative Analysis of this compound Activity

This compound is a novel succinimide-derived mGluR1 NAM that has been identified to have significant species-specific activity.[1][3][4] The following table summarizes the quantitative data regarding the inhibitory activity of this compound on rat and human mGluR1.

| Parameter | Rat mGluR1 | Human mGluR1 | Reference |

| IC50 | 140 nM | Inactive | [1][3][4] |

Table 1: Comparative Activity of this compound on Rat and Human mGluR1. The IC50 value represents the concentration of the compound required to inhibit 50% of the receptor's response. The data clearly indicates that while this compound is a potent inhibitor of rat mGluR1, it does not exhibit inhibitory activity at the human mGluR1.

Experimental Protocols

The determination of this compound's activity was primarily conducted using a fluorescence-based intracellular calcium mobilization assay.

Cell Lines and Receptor Expression

-

Cell Line: Chinese Hamster Ovary (CHO) cells were utilized for the stable expression of either rat or human mGluR1.

-

Receptor Constructs: Full-length cDNA for rat and human mGluR1 were cloned into a mammalian expression vector.

-

Transfection: CHO cells were transfected with the respective mGluR1 expression vectors, and stable cell lines were established through antibiotic selection.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of mGluR1.

-

Cell Plating: CHO cells stably expressing either rat or human mGluR1 were seeded into 384-well black-walled microplates.

-

Dye Loading: Cells were incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer solution. This dye exhibits a significant increase in fluorescence intensity upon binding to free calcium.

-

Compound Addition: this compound, at varying concentrations, was added to the wells and pre-incubated with the cells.

-

Agonist Stimulation: An EC80 concentration of glutamate (the concentration that elicits 80% of the maximal response) was added to the wells to stimulate the mGluR1 receptors.

-

Fluorescence Measurement: The fluorescence intensity in each well was measured over time using a fluorescence plate reader (e.g., a FLIPR or FlexStation).

-

Data Analysis: The increase in fluorescence following glutamate addition was quantified. The inhibitory effect of this compound was determined by comparing the response in the presence of the compound to the response in the absence of the compound. The IC50 value for the rat mGluR1 was calculated by fitting the concentration-response data to a four-parameter logistic equation. For the human mGluR1, the lack of a concentration-dependent inhibition indicated inactivity.

Visualizing Key Pathways and Workflows

mGluR1 Signaling Pathway

The following diagram illustrates the canonical signaling pathway activated by mGluR1.

Caption: Canonical mGluR1 signaling cascade.

Experimental Workflow for Assessing this compound Activity

The following diagram outlines the key steps in the experimental procedure to determine the activity of this compound.

Caption: Workflow for calcium mobilization assay.

Discussion and Implications

The pronounced difference in the activity of this compound between rat and human mGluR1 highlights a critical challenge in drug discovery.[1][3][4] While rodent models are indispensable for in vivo preclinical studies, species-specific pharmacology can lead to a disconnect between preclinical efficacy and clinical outcomes. The inactivity of this compound at the human receptor suggests that data from rat models using this tool compound may not be directly translatable to human physiology.

Further research has indicated that specific amino acid residues within the allosteric binding site of mGluR1 likely contribute to this species-dependent activity.[4] This underscores the importance of characterizing lead compounds against the human ortholog of the target receptor early in the drug discovery process.

Conclusion

This compound serves as a valuable pharmacological tool for investigating the roles of mGluR1 in rodent models. However, its inactivity at human mGluR1 necessitates caution when extrapolating findings to human therapeutic applications. The data and protocols presented in this guide provide a comprehensive overview for researchers working on mGluR1 and emphasize the importance of considering species differences in the development of novel allosteric modulators.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. A novel class of positive allosteric modulators of metabotropic glutamate receptor subtype 1 interact with a site distinct from that of negative allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A novel class of succinimide-derived negative allosteric modulators of metabotropic glutamate receptor subtype 1 provides insight into a disconnect in activity between the rat and human receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Novel Class of Succinimide-Derived Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 1 Provides Insight into a Disconnect in Activity between the Rat and Human Receptors - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Discovery of VU0410425, a Novel mGlu₁ Negative Allosteric Modulator

Introduction

This compound is a novel, potent, and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 1 (mGlu₁). Its discovery stemmed from a high-throughput screening campaign aimed at identifying new chemical scaffolds for mGlu₁ modulation, which could serve as tool compounds to probe the therapeutic potential of targeting this receptor in central nervous system (CNS) disorders.[1][2][3] This technical guide provides a comprehensive overview of the discovery of this compound, including its pharmacological characterization, the experimental protocols utilized, and the key signaling pathways involved.

Quantitative Data Summary

The pharmacological data for this compound and its analogs were generated primarily through a fluorescence-based calcium mobilization assay. The key findings are summarized in the tables below.

Table 1: In Vitro Potency of this compound at the Rat mGlu₁ Receptor [1][2][3]

| Compound | IC₅₀ (nM) |

| This compound (hit 6) | 229 |

Table 2: Species-Specific Activity of this compound [1][2][3]

| Receptor | Activity |

| Rat mGlu₁ | Potent Inhibitory Activity |

| Human mGlu₁ | Inactive |

Experimental Protocols

The discovery and characterization of this compound involved several key experimental methodologies.

High-Throughput Screening (HTS) and Calcium Mobilization Assay

The initial identification of the succinimide scaffold, from which this compound was derived, was accomplished through a fluorescence-based high-throughput screening assay designed to measure mGlu₁ receptor-induced mobilization of intracellular calcium.[2][3]

Cell Line: Baby hamster kidney (BHK) cells stably expressing rat mGlu₁.[4]

Protocol:

-

Cell Plating: BHK-rat mGlu₁ cells were plated at a density of 15,000 cells per well in 384-well black-walled, tissue culture-treated plates in assay medium.[4]

-

Dye Loading: Cells were incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-3 or Fluo-4) for 1 hour at room temperature.[5][6]

-

Compound Addition: Test compounds, including this compound, were added to the wells at various concentrations.

-

Agonist Stimulation: After a 2.5-minute incubation with the test compound, cells were stimulated with an EC₂₀ concentration of glutamate.[4] Following an additional incubation period, an EC₈₀ concentration of glutamate was added to measure the maximal response.[4]

-

Fluorescence Measurement: Changes in intracellular calcium concentration were measured in real-time using a fluorescence plate reader, such as a Fluorometric Imaging Plate Reader (FLIPR) or a FlexStation.[4][5][6]

-

Data Analysis: The resulting fluorescence data was normalized to the maximal glutamate response, and IC₅₀ values were calculated using a four-point logistical equation.

Electrophysiology Assays

While the primary screening was fluorescence-based, electrophysiology is a standard method for characterizing ion channel and receptor modulation. A general protocol for whole-cell patch-clamp electrophysiology to study glutamatergic receptors is outlined below.

Protocol:

-

Slice Preparation: Acutely prepared brain slices from rodents are placed in an ice-cold cutting solution (e.g., sucrose-based) to maintain tissue viability.[7]

-

Recording Chamber: A single slice is transferred to a recording chamber on an upright microscope and continuously perfused with an oxygenated artificial cerebrospinal fluid (aCSF) solution.[8]

-

Cell Identification: Neurons are visualized using differential interference contrast (DIC) microscopy.

-

Patch-Clamp Recording: A glass micropipette with a resistance of 3-7 MΩ is used to form a high-resistance seal with the cell membrane to obtain a whole-cell recording configuration.[8]

-

Data Acquisition: Ionic currents are recorded using a patch-clamp amplifier and appropriate software.[7][8] The effects of compounds like this compound would be assessed by bath application and measuring the change in glutamate-evoked currents.

Signaling Pathways and Experimental Workflows

mGlu₁ Receptor Signaling Pathway

The mGlu₁ receptor is a G protein-coupled receptor (GPCR) that, upon activation by glutamate, couples to Gαq/11 G-proteins.[9] This initiates a signaling cascade that results in the mobilization of intracellular calcium, the very mechanism exploited in the discovery assay for this compound. As a negative allosteric modulator, this compound binds to a site on the receptor distinct from the glutamate binding site and reduces the receptor's response to glutamate.[9]

Caption: mGlu₁ receptor signaling cascade leading to calcium mobilization.

High-Throughput Screening Workflow

The process of identifying this compound from a large compound library followed a systematic workflow.

Caption: High-throughput screening workflow for the discovery of this compound.

Logical Relationship of Species-Specific Activity

A key finding in the characterization of this compound was its species-specific activity, which was investigated through site-directed mutagenesis.

Caption: Logical relationship of this compound's species-specific activity.

The discovery of this compound represents a significant advancement in the development of selective mGlu₁ negative allosteric modulators.[1] Its unique succinimide scaffold and pronounced species selectivity have provided valuable insights into the pharmacological differences between rat and human mGlu₁ receptors.[1][2][3] This technical guide has summarized the key quantitative data, detailed the experimental protocols used in its discovery, and visualized the relevant biological pathways and workflows. This compound and its analogs serve as important research tools for further elucidating the physiological roles of mGlu₁ and for the potential development of novel therapeutics for CNS disorders.

References

- 1. A novel class of succinimide-derived negative allosteric modulators of metabotropic glutamate receptor subtype 1 provides insight into a disconnect in activity between the rat and human receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A Novel Class of Succinimide-Derived Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 1 Provides Insight into a Disconnect in Activity between the Rat and Human Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 6. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Electrophysiology [protocols.io]

- 9. Effect of novel allosteric modulators of metabotropic glutamate receptors on drug self-administration and relapse: a review of preclinical studies and their clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

VU0410425: An In-Depth Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of VU0410425, a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 1 (mGlu1). This guide details its chemical structure, physicochemical and pharmacological properties, and relevant experimental protocols.

Chemical Structure and Properties

This compound is a succinimide-derived compound that acts as a potent and selective negative allosteric modulator of the rat mGlu1 receptor.[1] It has been identified as a valuable tool compound for studying the physiological roles of mGlu1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₆ClN₃O₃ | MedChemExpress |

| Molecular Weight | 369.80 g/mol | MedChemExpress |

| CAS Number | 1341167-72-3 | MedChemExpress |

| SMILES | O=C(C1=NC=CC=C1)NC2=CC=C(N3C(C4C(C)(C)C4C3=O)=O)C(Cl)=C2 | MedChemExpress |

Pharmacological Properties

This compound is characterized by its potent inhibitory activity at the rat mGlu1 receptor. A key feature of this compound is its significant species-dependent activity, exhibiting robust antagonism at the rat receptor while being largely inactive at the human mGlu1 receptor.[1][2]

Table 2: Pharmacological Activity of this compound

| Parameter | Value | Species | Assay | Source |

| IC₅₀ | 140 nM | Rat | Calcium Mobilization | MedChemExpress, Cho et al., 2014 |

| Activity at human mGlu1 | Inactive | Human | Calcium Mobilization | MedChemExpress, Cho et al., 2014 |

Signaling Pathway

This compound, as a negative allosteric modulator, does not compete with the endogenous ligand glutamate for the orthosteric binding site. Instead, it binds to a distinct allosteric site on the mGlu1 receptor. This binding event induces a conformational change in the receptor that reduces its affinity for glutamate and/or its ability to activate downstream signaling pathways upon glutamate binding. The canonical signaling pathway for mGlu1 involves the Gq protein, leading to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores. By negatively modulating mGlu1, this compound attenuates this glutamate-induced calcium mobilization.

Experimental Protocols

The primary assay used to characterize this compound is the in vitro calcium mobilization assay.

In Vitro Calcium Mobilization Assay

This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by an agonist (e.g., glutamate) at the mGlu1 receptor.

Methodology:

-

Cell Culture and Transfection:

-

HEK293 cells are transiently or stably transfected with the cDNA encoding for the rat or human mGlu1 receptor.

-

Cells are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS) and maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

-

Cell Plating:

-

Cells are seeded into black-walled, clear-bottom 96- or 384-well plates at a suitable density and allowed to adhere overnight.

-

-

Fluorescent Dye Loading:

-

The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an assay buffer (e.g., HBSS with 20 mM HEPES) for a specified time at 37°C.

-

-

Compound Addition and Signal Detection:

-

A baseline fluorescent reading is taken using a fluorescence plate reader (e.g., FLIPR).

-

This compound (or vehicle control) is added to the wells at various concentrations.

-

After a pre-incubation period, an EC₈₀ concentration of glutamate is added to stimulate the receptor.

-

Fluorescence is monitored kinetically to measure the change in intracellular calcium concentration.

-

-

Data Analysis:

-

The inhibitory effect of this compound is calculated as the percentage reduction of the glutamate-induced calcium response.

-

IC₅₀ values are determined by fitting the concentration-response data to a four-parameter logistic equation.

-

Synthesis

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature. The primary reference by Cho et al. (2014) focuses on the pharmacological characterization rather than the synthetic route.

In Vivo Studies

No in vivo studies involving this compound, such as pharmacokinetic or pharmacodynamic assessments in animal models, were identified in the public domain.

Conclusion

This compound is a potent and selective negative allosteric modulator of the rat mGlu1 receptor, distinguished by its lack of activity at the human ortholog. This property makes it a valuable pharmacological tool for comparative studies and for probing the species-specific differences in the allosteric modulation of mGlu1. Further research is required to elucidate its full physicochemical profile, detailed synthesis, and in vivo characteristics.

References

No Publicly Available Data for VU0410425 in Neuroscience Research

A comprehensive search of publicly available scientific literature and databases has yielded no specific information regarding the compound designated as VU0410425 in the context of neuroscience research. This includes a lack of data on its mechanism of action, quantitative metrics, and any associated experimental protocols.

Searches for "this compound" combined with terms such as "neuroscience research," "mechanism of action," "electrophysiology," "in vivo studies," and "experimental protocols" did not return any relevant results. Further investigation into the chemical properties and synthesis of a compound with this identifier was also unsuccessful.

This absence of information suggests that this compound may be an internal, unpublished compound identifier, a new and yet-to-be-disclosed research tool, or potentially an incorrect designation.

Therefore, the creation of an in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams as requested, is not possible at this time due to the lack of foundational information in the public domain.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the compound identifier and consult internal documentation or the originating source of the compound for any available data. Without primary data, no further analysis or generation of the requested technical content can be performed.

The Role of M1 Muscarinic Receptor Positive Allosteric Modulators in Central Nervous System Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Positive allosteric modulators (PAMs) of the M1 muscarinic acetylcholine receptor (M1 mAChR) represent a promising therapeutic strategy for treating cognitive deficits associated with a range of central nervous system (CNS) disorders, including Alzheimer's disease and schizophrenia.[1] Unlike direct agonists, M1 PAMs enhance the receptor's response to the endogenous neurotransmitter acetylcholine, offering a more nuanced and potentially safer approach to modulating cholinergic signaling.[1][2] This guide provides a detailed overview of the mechanism of action, preclinical and clinical data, and experimental methodologies related to the investigation of M1 PAMs, with a focus on representative compounds such as VU0486846, VU319, and MK-7622. While the specific compound "VU0410425" is not widely documented in publicly available literature, it is presumed to belong to this class of molecules, and the information herein is presented to be broadly applicable to such M1 PAMs.

Introduction: The M1 Muscarinic Receptor as a Therapeutic Target

The M1 mAChR is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, particularly in brain regions critical for learning and memory, such as the hippocampus and cerebral cortex.[3][4] Dysregulation of cholinergic signaling is a well-established feature of both Alzheimer's disease and schizophrenia.[1] Consequently, enhancing M1 receptor activity has been a long-standing goal in the development of novel therapeutics for these conditions.

Early attempts with direct M1 receptor agonists were often hampered by a lack of subtype selectivity, leading to dose-limiting side effects mediated by the activation of other muscarinic receptor subtypes (M2-M5) in the periphery.[5] The development of highly selective M1 PAMs has provided a means to circumvent these issues.[1] These molecules bind to an allosteric site on the receptor, a location distinct from the acetylcholine binding site, and potentiate the receptor's response to acetylcholine.[1] This mechanism of action preserves the temporal and spatial dynamics of endogenous cholinergic transmission, potentially leading to a better therapeutic window.

Mechanism of Action and Signaling Pathways

M1 mAChRs primarily couple to Gq/11 G-proteins.[3][6] Upon activation by acetylcholine, the receptor stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[7][8] These signaling events lead to a cascade of downstream effects, including the modulation of neuronal excitability, synaptic plasticity, and gene expression, all of which are crucial for cognitive function.[8]

M1 PAMs, by binding to their allosteric site, enhance the affinity and/or efficacy of acetylcholine at the M1 receptor, leading to a more robust activation of these downstream signaling pathways.[2]

Caption: Simplified M1 Muscarinic Receptor Signaling Pathway. (Within 100 characters)

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize key quantitative data for representative M1 PAMs from various preclinical and in vitro studies.

Table 1: In Vitro Potency and Selectivity of Representative M1 PAMs

| Compound | M1 PAM EC50 (nM) | M1 Agonist Activity (EC50) | Selectivity over M2-M5 | Reference |

| VU0486846 | 310 | > 10 µM | Highly Selective | [5] |

| VU319 | 492 | > 30 µM | Highly Selective | [9] |

| MK-7622 | - | - | Highly Selective | [10] |

| BQCA | 267 | Moderate Agonism | Highly Selective | [2] |

EC50 values can vary depending on the assay conditions, particularly the concentration of acetylcholine used.

Table 2: Pharmacokinetic Properties of Representative M1 PAMs

| Compound | Brain Penetration (Kp,uu) | Half-life (t1/2) in Rats (h) | Oral Bioavailability | Reference |

| VU319 | 0.91 | 3.0 | Good | [9][11] |

| VU0486846 | - | - | - | [5] |

Kp,uu represents the unbound brain-to-plasma concentration ratio.

Table 3: Preclinical Efficacy in Cognitive Models

| Compound | Animal Model | Cognitive Task | Effective Dose | Observed Effect | Reference |

| VU319 | Rat | Novel Object Recognition | 1 mg/kg, PO | Dose-dependent increase in recognition index | [9][11] |

| VU0486846 | Rat | Novel Object Recognition | 3 mg/kg, IP | Dose-dependent enhancement of recognition memory | [5] |

| VU0486846 | APP/PS1 Mice (AD model) | Novel Object Recognition & Morris Water Maze | - | Reversal of cognitive deficits | [12] |

| BQCA | - | - | - | Improved efficacy of antipsychotics in a mouse model | [2] |

Experimental Protocols

In Vitro Calcium Mobilization Assay

This assay is a primary method for determining the potency and agonist activity of M1 PAMs.

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor are cultured in appropriate media.

-

Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) which exhibits an increase in fluorescence upon binding to intracellular calcium.

-

Compound Application:

-

To determine PAM activity, cells are pre-incubated with varying concentrations of the test compound.

-

An EC20 concentration of acetylcholine (a concentration that elicits 20% of the maximal response) is then added to stimulate the M1 receptor.

-

To determine agonist activity, the test compound is added in the absence of acetylcholine.

-

-

Signal Detection: Changes in intracellular calcium are measured as changes in fluorescence intensity using a plate reader (e.g., FLIPR - Fluorometric Imaging Plate Reader).

-

Data Analysis: Dose-response curves are generated to calculate the EC50 values for PAM and agonist activity.

Caption: Experimental Workflow for Calcium Mobilization Assay. (Within 100 characters)

Novel Object Recognition (NOR) Task

The NOR task is a widely used behavioral assay to assess learning and memory in rodents.

Methodology:

-

Habituation: Animals are individually placed in an open-field arena for a set period to acclimate to the environment.

-

Training (Familiarization) Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a defined time.

-

Inter-trial Interval: The animal is returned to its home cage for a specific duration (e.g., 24 hours).

-

Testing Phase: One of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring each object is recorded.

-

Data Analysis: A recognition index is calculated as the proportion of time spent exploring the novel object relative to the total exploration time. A higher recognition index indicates better memory. The test compound is typically administered before the training phase.[11]

Caption: Experimental Workflow for the Novel Object Recognition Task. (Within 100 characters)

Electrophysiology: Field Excitatory Postsynaptic Potential (fEPSP) Recordings

This technique is used to assess synaptic plasticity in brain slices, which is a cellular correlate of learning and memory.

Methodology:

-

Brain Slice Preparation: Acute brain slices (e.g., from the prefrontal cortex or hippocampus) are prepared from rodents.

-

Recording Setup: Slices are placed in a recording chamber and perfused with artificial cerebrospinal fluid. A stimulating electrode is placed to activate presynaptic fibers, and a recording electrode is positioned to measure the fEPSP in the postsynaptic neuron population.

-

Baseline Recording: Baseline synaptic transmission is recorded by delivering electrical stimuli at a low frequency.

-

Compound Application: The M1 PAM is bath-applied to the brain slice.

-

Post-Drug Recording: Changes in the fEPSP slope and amplitude are recorded to determine the effect of the compound on synaptic transmission and plasticity (e.g., long-term potentiation or depression).[1]

Therapeutic Potential and Future Directions

M1 PAMs have demonstrated pro-cognitive effects in a variety of preclinical models relevant to Alzheimer's disease and schizophrenia.[5][9][13] Some compounds, such as VU319 and MK-7622, have advanced into clinical trials, highlighting the therapeutic promise of this class of molecules.[9][10] A key advantage of M1 PAMs with minimal intrinsic agonist activity is their potential to avoid the cholinergic side effects and the inverted U-shaped dose-response curve sometimes observed with more potent agonists, which can impair cognitive function at higher doses.[1]

Future research will likely focus on:

-

Optimizing Pharmacokinetic and Pharmacodynamic Properties: Developing M1 PAMs with ideal brain penetration, half-life, and potency profiles for clinical use.

-

Exploring Therapeutic Utility in Other CNS Disorders: Investigating the potential of M1 PAMs in other conditions characterized by cognitive impairment.

-

Biomarker Development: Identifying biomarkers to predict which patient populations are most likely to respond to M1 PAM therapy.

References

- 1. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current Advances in Allosteric Modulation of Muscarinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]

- 4. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Muscarinic Receptors: Their Roles in Disorders of the Central Nervous System and Potential as Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. MK-7622: A First-in-Class M1 Positive Allosteric Modulator Development Candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of VU0467319: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Positive allosteric modulation of M1 mAChRs with VU0486846 reverses cognitive deficits in male APPswe/PSEN1ΔE9 alzheimer's mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Positive allosteric modulation of M1 and M4 muscarinic receptors as potential therapeutic treatments for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

Succinimide-Derived Modulators of Metabotropic Glutamate Receptor 1 (mGluR1): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a novel class of succinimide-derived allosteric modulators of the metabotropic glutamate receptor 1 (mGluR1). This document details their discovery, mechanism of action, structure-activity relationships (SAR), and the experimental protocols used for their characterization, with a focus on the lead compound, VU0410425.

Introduction to mGluR1 and Allosteric Modulation

Metabotropic glutamate receptor 1 (mGluR1) is a Class C G-protein coupled receptor (GPCR) that plays a crucial role in modulating synaptic plasticity and neuronal excitability throughout the central nervous system (CNS).[1][2] Unlike ionotropic glutamate receptors that form ion channels, mGluRs modulate neuronal activity through second messenger signaling pathways. mGluR1 is primarily coupled to Gαq/11 proteins, and its activation leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[3][4][5][6] This signaling cascade ultimately leads to the mobilization of intracellular calcium and the activation of protein kinase C (PKC).[3][4][6]

Given its role in various neurological processes, mGluR1 has emerged as a promising therapeutic target for a range of CNS disorders, including pain, epilepsy, anxiety, and certain psychotic disorders.[7][8] Allosteric modulation represents a sophisticated approach to targeting mGluR1. Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand, glutamate, binds.[1] They can act as negative allosteric modulators (NAMs), inhibiting the receptor's response to glutamate, or as positive allosteric modulators (PAMs), potentiating the response.[1] This mechanism offers the potential for greater subtype selectivity and a more nuanced modulation of physiological signaling compared to orthosteric ligands.

Discovery of a Novel Succinimide-Based mGluR1 NAM Series

A novel class of succinimide-derived mGluR1 negative allosteric modulators was identified through a fluorescence-based high-throughput screening campaign.[3][4][7][8][9] This screening effort led to the discovery of the lead compound, this compound, which exhibited an initial potency of 229 nM at the rat mGluR1 receptor.[7][8] Subsequent chemical optimization and structure-activity relationship (SAR) studies were conducted to explore the potential of this new chemical scaffold.[7][8]

A surprising finding from these studies was a significant species-dependent activity profile. While many compounds in the series were potent inhibitors of rat mGluR1, they were largely inactive at the human mGluR1 receptor.[3][7] This disconnect in activity highlights critical pharmacological differences between the rat and human receptors and underscores the importance of evaluating potential therapeutic agents on human targets early in the drug discovery process.[3][7]

Quantitative Data: Structure-Activity Relationships

The following tables summarize the quantitative data for a selection of succinimide-derived mGluR1 modulators, detailing their potency and efficacy at both rat and human mGluR1. The data is derived from concentration-response curves measuring the inhibition of glutamate-induced calcium mobilization.

Table 1: SAR of the Phenylamide Core

| Compound | R¹ | R² | Rat mGluR1 pIC₅₀ (±SEM) | Rat mGluR1 IC₅₀ (nM) | Rat % Glu Max (±SEM) | Human mGluR1 pIC₅₀ (±SEM) | Human mGluR1 IC₅₀ (nM) | Human % Glu Max (±SEM) |

| This compound (6) | H | H | 6.64 ± 0.03 | 229 | 1.8 ± 0.2 | <4.5 | >30,000 | - |

| 7 | F | H | 6.75 ± 0.05 | 178 | 0.9 ± 0.2 | <4.5 | >30,000 | - |

| 8 | H | F | 6.54 ± 0.04 | 288 | 1.4 ± 0.2 | <4.5 | >30,000 | - |

| 9 | Cl | H | 6.60 ± 0.03 | 249 | 1.4 ± 0.2 | <5.0 | >10,000 | 55.1 ± 7.1 |

| 10 | H | Cl | 6.60 ± 0.03 | 251 | 1.1 ± 0.2 | <5.0 | >10,000 | 66.8 ± 5.6 |

| 11 | OMe | H | 6.72 ± 0.08 | 189 | 45.0 ± 10.4 | <4.5 | >30,000 | - |

Data sourced from Cho et al., 2014, ACS Chemical Neuroscience.

Table 2: SAR of the Succinimide Ring Substituents

| Compound | R³ | Rat mGluR1 pIC₅₀ (±SEM) | Rat mGluR1 IC₅₀ (nM) | Rat % Glu Max (±SEM) | Human mGluR1 pIC₅₀ (±SEM) | Human mGluR1 IC₅₀ (nM) | Human % Glu Max (±SEM) |

| This compound (6) | Phenyl | 6.64 ± 0.03 | 229 | 1.8 ± 0.2 | <4.5 | >30,000 | - |

| 12 | 3-Fluorophenyl | 6.95 ± 0.04 | 112 | 1.8 ± 0.2 | <4.5 | >30,000 | - |

| 13 | 3-Chlorophenyl | 6.99 ± 0.03 | 102 | 1.9 ± 0.2 | <4.5 | >30,000 | - |

| 14 | 3-Methylphenyl | 6.96 ± 0.04 | 110 | 2.1 ± 0.2 | <4.5 | >30,000 | - |

| 15 | 4-Fluorophenyl | 6.71 ± 0.05 | 195 | 39.8 ± 3.4 | <4.5 | >30,000 | - |

Data sourced from Cho et al., 2014, ACS Chemical Neuroscience.

Experimental Protocols

Calcium Mobilization Assay

This fluorescence-based functional assay is the primary method for characterizing the activity of mGluR1 modulators. It measures the receptor-mediated release of intracellular calcium upon stimulation with glutamate, and the ability of test compounds to modulate this response.

Materials:

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing either rat or human mGluR1.

-

Culture Medium: DMEM/F-12 with 10% FBS, 20 mM HEPES, 1% Penicillin/Streptomycin, and a selection antibiotic (e.g., G418).

-

Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.

-

Calcium Indicator Dye: Fluo-4 AM.

-

mGluR1 Agonist: L-Glutamate.

-

Test Compounds: Succinimide-derived modulators dissolved in DMSO.

-

Instrumentation: A fluorescent imaging plate reader (FLIPR) or equivalent microplate reader capable of kinetic fluorescence measurements with automated liquid handling.

-

Assay Plates: Black-walled, clear-bottom 384-well microplates.

Procedure:

-

Cell Plating: Plate the CHO-mGluR1 cells into 384-well plates at a density of 20,000 cells per well and incubate overnight at 37°C in a 5% CO₂ incubator.

-

Dye Loading: The following day, remove the culture medium and add the Fluo-4 AM dye loading solution to each well. Incubate the plate for 60 minutes at 37°C.

-

Compound Addition: After incubation, transfer the plate to the FLIPR instrument. A baseline fluorescence reading is taken. The test compounds, diluted to the desired concentrations in assay buffer, are then added to the wells. The plate is incubated for a further 2.5 to 15 minutes.

-

Agonist Stimulation and Data Acquisition: An EC₂₀ or EC₈₀ concentration of glutamate is then added to the wells to stimulate the receptor. The fluorescence intensity is measured kinetically for several minutes.

-

Data Analysis: The change in fluorescence upon glutamate addition is indicative of intracellular calcium mobilization. For NAMs, a decrease in the glutamate-induced fluorescence signal is observed. The IC₅₀ values are calculated from the concentration-response curves using a four-parameter logistic equation.

Visualizations

mGluR1 Signaling Pathway

References

- 1. Signaling specificity and kinetics of the human metabotropic glutamate receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. Group I Metabotropic Glutamate Receptor Signaling via Gαq/Gα11 Secures the Induction of Long-Term Potentiation in the Hippocampal Area CA1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Updates on the Physiopathology of Group I Metabotropic Glutamate Receptors (mGluRI)-Dependent Long-Term Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Group I Metabotropic Glutamate Receptor-Mediated Gene Transcription and Implications for Synaptic Plasticity and Diseases [frontiersin.org]

- 7. Discovery, synthesis, and structure-activity relationship development of a series of N-4-(2,5-dioxopyrrolidin-1-yl)phenylpicolinamides (VU0400195, ML182): characterization of a novel positive allosteric modulator of the metabotropic glutamate receptor 4 (mGlu(4)) with oral efficacy in an antiparkinsonian animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. scispace.com [scispace.com]

Methodological & Application

Application Note: In Vitro Characterization of VU0410425, a Positive Allosteric Modulator of mGluR4

Audience: Researchers, scientists, and drug development professionals.

Introduction

VU0410425 is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4), a Class C G-protein coupled receptor (GPCR). mGluR4 is a target of interest for therapeutic intervention in neurological and psychiatric disorders, including Parkinson's disease. As a PAM, this compound does not activate the mGluR4 receptor directly but enhances the receptor's response to its endogenous agonist, glutamate. This modulation occurs at an allosteric site, a location distinct from the orthosteric site where glutamate binds.

The primary in vitro method for characterizing mGluR4 PAMs like this compound is a cell-based calcium mobilization assay. Since the native mGluR4 receptor couples to the Gi/o signaling pathway, which leads to a decrease in cAMP, a specialized assay setup is required. The receptor is typically expressed in a host cell line, such as Chinese Hamster Ovary (CHO) cells, along with a chimeric G-protein (e.g., Gqi5). This chimeric protein redirects the receptor's signaling through the Gq pathway, culminating in a measurable release of intracellular calcium (Ca2+) upon activation. This application note provides a detailed protocol for this assay.

Quantitative Data Summary

The primary endpoints for characterizing an mGluR4 PAM are its potency (EC50) in potentiating an agonist response and the magnitude of its effect (fold-shift of the agonist's concentration-response curve). The table below shows representative data for potent mGluR4 PAMs characterized using the described calcium mobilization assay.

| Compound ID | Assay Type | Cell Line | Parameter | Value | Reference |

| VU0080421 | Calcium Mobilization | hmGluR4/Gqi5/CHO | EC50 for Potentiation | 4.6 µM | [1] |

| VU0080421 | Calcium Mobilization | hmGluR4/Gqi5/CHO | Glutamate EC50 Fold Shift | 27.2 (±8.5) | [1] |

| (-)-PHCCC | Calcium Mobilization | hmGluR4/Gqi5/CHO | EC50 for Potentiation | ~ 4.1 µM | [1] |

| (-)-PHCCC | Calcium Mobilization | hmGluR4/Gqi5/CHO | Glutamate EC50 Fold Shift | 5.5 | [1] |

| VU0155041 | Calcium Mobilization | hmGluR4/Gqi5 | Potency (vs. PHCCC) | ~8-fold more potent | [2] |

Signaling Pathway

The calcium mobilization assay for mGluR4 PAMs relies on redirecting the native Gi/o signal through a Gq pathway via a chimeric G-protein. The diagram below illustrates this engineered signaling cascade. Glutamate (agonist) and this compound (PAM) bind to their respective sites on the mGluR4 receptor. This co-binding enhances the activation of the chimeric Gqi5 protein, triggering Phospholipase C (PLC) to produce Inositol Trisphosphate (IP3). IP3 then stimulates the release of Ca2+ from the endoplasmic reticulum, which is detected by a fluorescent sensor.

Experimental Protocol: Calcium Mobilization Assay

This protocol details the steps to measure the potentiation of glutamate-induced calcium mobilization by this compound in CHO cells stably expressing human mGluR4 and the Gqi5 chimeric G-protein.

Materials and Reagents

-

Cell Line: hmGluR4/Gqi5 CHO cells.

-

Culture Medium: DMEM with 10% FBS, 100 units/mL penicillin/streptomycin, 20 mM HEPES.

-

Assay Plates: Black, clear-bottom 384-well microplates.

-

Reagents:

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM Probenecid, pH 7.4.[1]

-

Equipment: Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation).

Experimental Workflow

The workflow involves cell preparation, dye loading, compound addition, and fluorescence measurement in a multi-step process.

Step-by-Step Procedure

-

Cell Plating:

-

Dye Loading:

-

The next day, prepare the dye loading solution. Mix Fluo-4 AM with an equal volume of 10% Pluronic F-127 and dilute in Assay Buffer to a final concentration of 1-2 µM Fluo-4 AM.[1]

-

Remove the culture medium from the cell plate.

-

Add 20 µL of the dye loading solution to each well.

-

Incubate the plate for 45-60 minutes at 37°C.[1]

-

-

Compound and Agonist Plate Preparation:

-

Prepare serial dilutions of this compound in Assay Buffer to achieve the desired final concentrations (e.g., 10-point curve starting at 30 µM).[1]

-

Prepare solutions of L-glutamate in Assay Buffer at concentrations corresponding to the EC20 (for potentiation) and EC80 values, which should be predetermined for the specific cell line.[1]

-

-

Fluorescence Measurement and Compound Addition:

-

Place the dye-loaded cell plate and the compound/agonist plates into the fluorescence plate reader.

-

Set the instrument to measure fluorescence intensity (e.g., excitation at 470-485 nm, emission at 515-540 nm) every second.

-

Establish a stable baseline reading for ~10-15 seconds.

-